molecular formula C9H15N3O2S B11201677 3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide CAS No. 1164500-73-5

3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide

Cat. No.: B11201677
CAS No.: 1164500-73-5
M. Wt: 229.30 g/mol
InChI Key: MYXRUFRVJSTKTM-UHFFFAOYSA-N
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Description

3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide is a synthetic thiazinane derivative intended for research and development purposes. Compounds within the 1,3-thiazinane class have demonstrated significant potential in various scientific fields. Specifically, structurally related molecules are known to be biologically active and are frequently investigated as matrix metalloproteinase inhibitors . Furthermore, thiazinane and thiadiazine scaffolds are prominent in medicinal chemistry research for their cardiotonic and hypertensive activities . The core structure is also explored in other areas, including as potential fungicides and antiviral agents . Researchers value this family of compounds for their diverse mechanism of action, which can include phosphodiesterase inhibition . This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

1164500-73-5

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

3-ethyl-2-ethylimino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C9H15N3O2S/c1-3-11-9-12(4-2)7(13)5-6(15-9)8(10)14/h6H,3-5H2,1-2H3,(H2,10,14)

InChI Key

MYXRUFRVJSTKTM-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)CC(S1)C(=O)N)CC

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Cyclization

A common method for thiazine/thiazinane derivatives involves condensing thiourea with α,β-unsaturated carbonyl compounds. For example:

  • Precursor synthesis : Prepare a diethyl 2-chloro-6-methylpyridine-3,5-dicarboxylate analog (as in PubMed ID 7084447).

  • Cyclization : React with thiourea under basic conditions to form the thiazinane core.

Reaction Scheme :

Conditions :

ParameterValueReference
SolventEthanol/EtOH-H₂O
BaseNaOH or K₂CO₃
TemperatureReflux (60–80°C)

This method is supported by analogous syntheses of pyrido-thiazine derivatives.

Enamine Cyclization with Sulfur Nucleophiles

An alternative route involves Michael addition of a sulfur nucleophile (e.g., mercaptide) to an α,β-unsaturated imine:

  • Enamine formation : Condense a ketone/aldehyde with an amine.

  • Cyclization : Treat with a sulfur source (e.g., H₂S, NaSH).

Example Pathway :

Key Considerations :

  • Stereocontrol : The (Z)-configuration of the ethylimino group may arise from kinetic or thermodynamic control during imine formation.

  • Sulfur Source : Thiourea derivatives or H₂S donors (e.g., Lawesson’s reagent) could facilitate cyclization.

Schiff Base Formation and Stereochemical Control

The (Z)-ethylimino group is critical for structural integrity. Its synthesis typically involves:

Condensation of Amines with Carbonyl Compounds

  • Starting materials : Ethylamine and a carbonyl precursor (e.g., 3-ethyl-4-oxo-thiazinane carboxylic acid).

  • Reaction conditions : Catalytic acid (e.g., HCl) or heat.

General Reaction :

Stereochemical Control :

  • Zaitsev’s Rule : Bulky groups favor (E)-isomers, but steric hindrance in the thiazinane ring may stabilize the (Z)-configuration.

  • Catalysts : Lewis acids (e.g., TiCl₄) can influence stereoselectivity.

Isomerization or Resolution

If (E/Z) mixtures form, chromatographic separation or enzymatic resolution may be required.

Carboxamide Functionalization

The 6-carboxamide group is likely introduced via amide coupling or nucleophilic substitution :

Amide Coupling Reactions

  • Carboxylic Acid Activation : Convert the carboxylic acid to an active ester (e.g., HOBt/DCC or EDCI).

  • Amine Condensation : React with an amine (e.g., ethylamine) under mild conditions.

Example Protocol :

StepReagents/ConditionsYield*
ActivationDCC, HOBt, DMF, 0°C → RT
CouplingEthylamine, RT, 12 hr60–80%

*Yields extrapolated from analogous reactions.

Direct Substitution

If the carboxamide is part of the initial ring structure, substitution of a leaving group (e.g., chloride) with an amine may be feasible.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

A single-step synthesis combining cyclization, Schiff base formation, and amide coupling could streamline production. For example:

Advantages : High atom economy, reduced purification steps.
Challenges : Competing side reactions, stereochemical control.

Enzymatic or Catalytic Approaches

  • Biocatalysis : Lipases or transaminases for stereoselective amide formation.

  • Metal-Catalyzed Cyclization : Palladium or copper catalysts for C–S/C–N bond formation.

Challenges and Optimizations

ChallengePotential SolutionReference
Low (Z)-selectivityUse chiral catalysts or resolved starting materials
Side reactionsAnhydrous conditions, low-temperature protocols
Poor ring closureOptimize sulfur nucleophile (e.g., thiourea vs. H₂S)

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ethylimino and carboxamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents at Position 2/3/6 Key Properties (Inferred/Reported) Reference
Target Compound 2-[(Z)-Ethylimino], 3-Ethyl, 6-Carboxamide Moderate lipophilicity (logP ~0.67 inferred) ; Potential H-bond donor/acceptor sites
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide 2-Phenylimino, 3-Morpholinylethyl, 6-(4-Fluorophenylamide) Enhanced solubility (morpholine group); Fluorophenyl may improve bioavailability
3-Ethyl-2-(but-3-enyl)-cyclohex-2-en-1-one* Cyclohexenone core, 2-butenyl, 3-ethyl Higher logP (0.67); IR absorption at 1705 cm⁻¹ (ketone)
Key Findings :

Lipophilicity: The target compound’s logP (~0.67 inferred) aligns with cyclohexenone analogs (e.g., Entry 38 in ), but the morpholine-containing analog () likely has lower logP due to polar substituents .

Bioactivity: The fluorophenyl and morpholine groups in ’s compound suggest optimized pharmacokinetics compared to the target compound’s simpler ethyl/ethylimino groups .

Spectral Features: The 4-oxo group in the target compound may exhibit IR absorption near 1705 cm⁻¹, similar to cyclohexenone derivatives .

Electronic and Steric Effects

  • Ethylimino vs.
  • Morpholinylethyl vs. Ethyl : The morpholine group in ’s analog enhances water solubility and may enable hydrogen bonding, contrasting with the purely hydrophobic ethyl group in the target compound .

Notes and Limitations

Data Gaps: No direct bioactivity or crystallographic data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation.

Contradictions: Ethyl groups in cyclohexenones () increase hydrophobicity, whereas morpholine in ’s compound enhances polarity—highlighting substituent-dependent property modulation.

Future Directions : Experimental validation of logP, solubility, and binding affinities is critical.

Biological Activity

3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide is a heterocyclic compound featuring a thiazine ring structure. This compound is characterized by the presence of both sulfur and nitrogen atoms, along with a carboxylic acid amide functional group. The unique structural characteristics of this compound suggest potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula for 3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide is C17H23N3O3SC_{17}H_{23}N_{3}O_{3}S with a molecular weight of approximately 349.45 g/mol. Its structure includes an ethyl imino substituent and a carboxylic acid amide, which may contribute to its biological reactivity and activity.

Biological Activity Overview

Research indicates that compounds with similar thiazine structures often exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of 3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide can be categorized into several key areas:

Antimicrobial Activity

Thiazine derivatives have been shown to possess significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.

CompoundActivityTarget Organisms
3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amideAntibacterialE. coli, Staphylococcus spp.
BenzothiazoleAntifungalCandida albicans
ThiazolidinedioneAntidiabeticVarious

Cytotoxicity

The cytotoxic potential of thiazine derivatives has also been explored in cancer research. Compounds similar to 3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide have exhibited varying degrees of cytotoxicity against cancer cell lines. The presence of specific functional groups appears to enhance their ability to induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazine derivatives is often influenced by their structural features. For example:

  • Positioning of Functional Groups : The location of substituents such as ethyl or imino groups can significantly affect the compound's reactivity and binding affinity to biological targets.
  • Ring Structure : The thiazine ring contributes to the overall stability and reactivity of the compound, which can enhance its biological efficacy.

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial properties of several thiazine derivatives against common pathogens. Results indicated that compounds with similar structural motifs to 3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide displayed significant inhibition zones in agar diffusion tests.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that thiazine derivatives could induce cell death at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine or thiazole precursors. For example, analogous compounds are synthesized via condensation of amines with aldehydes followed by cyclization with mercaptoacetic acid derivatives (Scheme 6 in ). Key variables include:

  • Temperature : Optimal cyclization occurs at 60–80°C .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve ring closure efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
    • Data Table :
StepReactantsConditionsYield (%)Reference
16-Amino-1,3-dimethyluracil + AldehydeEthanol, reflux65–75
2Intermediate + 2-Mercaptoacetic AcidDMF, 70°C50–60

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the thiazinane ring and ethylimino group via chemical shifts (e.g., δ 2.5–3.5 ppm for CH2_2 groups adjacent to sulfur) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and thiazinane C-S (~680 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent) causing discrepancies. For example, a 23^3 factorial design can optimize reaction parameters .
  • Cross-Validation with Analogues : Compare data with structurally similar compounds (e.g., thiazole derivatives in or 15) to identify systematic errors .
  • Advanced Spectroscopic Analysis : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What computational strategies predict the compound’s reactivity or biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential enzyme targets (e.g., kinases or proteases) .
  • MD Simulations : Simulate interactions with lipid bilayers to assess membrane permeability .

Q. How can synthetic by-products or degradation products be identified and mitigated?

  • Methodological Answer :

  • HPLC-MS/MS : Monitor reaction progress and detect low-abundance by-products (e.g., oxidized or hydrolyzed derivatives) .
  • Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation pathways using LC-UV/MS .
  • Purification Optimization : Use preparative chromatography or crystallization gradients to remove impurities .

Q. What strategies optimize the compound’s bioactivity in preclinical assays?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., ethylimino group) to enhance target binding. For example, fluorinated analogs in showed improved metabolic stability .
  • In Vitro Assays : Test against cell lines (e.g., cancer or microbial) with controls for cytotoxicity (e.g., MTT assay) .
  • Pharmacokinetic Profiling : Assess solubility (logP), plasma protein binding, and CYP450 interactions using in silico tools (e.g., SwissADME) .

Methodological Considerations for Data Contradictions

  • Case Study : Conflicting NMR data for stereochemistry (Z vs. E isomers) can arise from dynamic equilibria. Use variable-temperature NMR or NOESY to confirm configuration .

  • Reference Table :

    IssueResolution TechniqueExample Reference
    Low YieldDoE + Catalyst Screening
    Spectral Overlap2D NMR or X-ray Crystallography
    Bioactivity VariabilitySAR + Binding Free Energy Calculations

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